molecular formula C7H7BBrFO3 B1437192 2-Bromo-3-fluoro-6-methoxyphenylboronic acid CAS No. 1315339-47-9

2-Bromo-3-fluoro-6-methoxyphenylboronic acid

Cat. No. B1437192
M. Wt: 248.84 g/mol
InChI Key: QCBXSGAVCVPXMJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C7H7BBrFO3 . It has a molecular weight of 248.84 and is known for its utility as intermediates in the synthesis of novel non-boron containing compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-6-methoxyphenylboronic acid consists of a phenyl ring substituted with bromo, fluoro, methoxy, and boronic acid groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography.


Chemical Reactions Analysis

Boronic acids, including 2-Bromo-3-fluoro-6-methoxyphenylboronic acid, are known to participate in various chemical reactions. One of the most common is the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-6-methoxyphenylboronic acid is a solid compound with a melting point of 130-135 °C . Its SMILES string is COc1ccc(F)c(B(O)O)c1Br , which provides a text representation of its chemical structure.

Future Directions

The future directions for research on 2-Bromo-3-fluoro-6-methoxyphenylboronic acid could involve exploring its potential uses in the synthesis of novel compounds . Additionally, its interactions with various biological targets could be further investigated to understand its potential pharmacological applications.

properties

IUPAC Name

(2-bromo-3-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBXSGAVCVPXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-6-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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